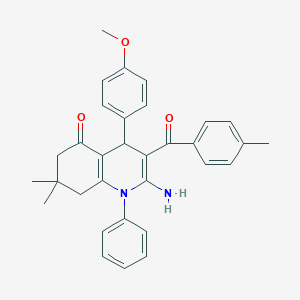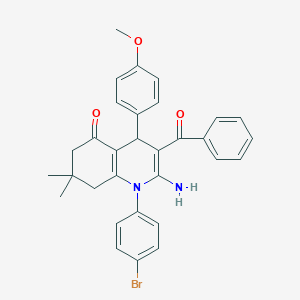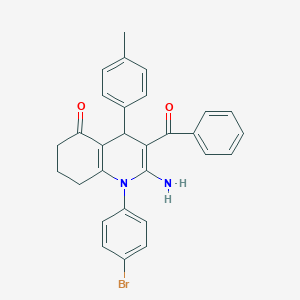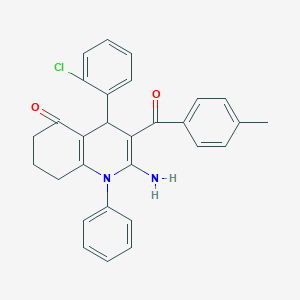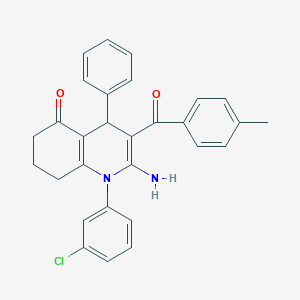![molecular formula C19H20N2O4 B304421 N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B304421.png)
N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide, also known as FVBN, is a novel compound that has gained much attention in the scientific community due to its potential applications in the field of medicine. FVBN is a synthetic molecule that was first synthesized in 2014 by a group of researchers led by Professor Xiang-Qun Xie at the University of Pittsburgh. Since then, FVBN has been the subject of numerous studies, and its potential as a therapeutic agent has been explored extensively.
作用機序
The mechanism of action of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of oncogenic proteins, which are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. This compound has also been shown to be stable under a variety of conditions, which makes it a good candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for the study of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide. One area of research is in the development of this compound-based therapeutics for the treatment of cancer. Another area of research is in the study of this compound's anti-inflammatory and anti-oxidant properties, which could have applications in the treatment of a variety of diseases. Additionally, the development of more water-soluble derivatives of this compound could improve its usefulness in laboratory experiments.
合成法
The synthesis of N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide involves the reaction of 2-furylboronic acid with 1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl chloride in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
科学的研究の応用
N-[2-Furan-2-yl-1-(2-hydroxymethyl-pyrrolidine-1-carbonyl)-vinyl]-benzamide has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
N-[(Z)-1-(furan-2-yl)-3-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H20N2O4/c22-13-15-8-4-10-21(15)19(24)17(12-16-9-5-11-25-16)20-18(23)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15,22H,4,8,10,13H2,(H,20,23)/b17-12- |
InChIキー |
QQCWYIDJNFDUTE-ATVHPVEESA-N |
異性体SMILES |
C1CC(N(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)CO |
SMILES |
C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO |
正規SMILES |
C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO |
溶解性 |
51.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



